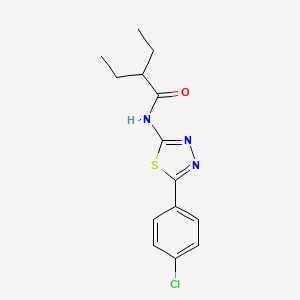
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a range of scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel quinazolinone derivatives, including those with chlorophenyl and fluoroquinolinone structures, have been synthesized and characterized for potential anti-inflammatory and analgesic activities. The compounds were screened for their efficacy in models related to these biological effects (Farag et al., 2012).
- A series of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were synthesized and characterized, demonstrating antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Desai & Dodiya, 2014).
- The creation of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones showed promising antimicrobial properties, indicating the potential for these compounds in the development of new antibacterial and antifungal therapies (Desai et al., 2011).
Antimicrobial Activity
- Synthesized compounds with quinoline-oxadiazole–based azetidinone derivatives were screened for antimicrobial activity, showing significant correlations against strains like E. coli and S. aureus, suggesting potential for therapeutic applications (Dodiya et al., 2012).
Anticancer Potential
- A novel series of compounds combining quinazolinone and 1,3,4-oxadiazole structures were evaluated for cytotoxic effects against cancer cell lines such as MCF-7 and HeLa, revealing certain derivatives with notable cytotoxic activity, indicating their potential as anticancer agents (Hassanzadeh et al., 2019).
Broad Spectrum Antimicrobial Potency
- Research into new quinoline based derivatives has shown that these compounds possess broad spectrum antimicrobial potency, suggesting their utility in combating various bacterial and fungal infections (Desai et al., 2012).
Wirkmechanismus
Mode of Action
Given the lack of specific target identification, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Compounds with similar structures have been shown to modulate oxidative stress and inflammatory pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c1-2-24-10-15(17(25)14-9-13(21)7-8-16(14)24)19-22-18(23-26-19)11-3-5-12(20)6-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKRTSHNZZSEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2934336.png)
![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)

![1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2934339.png)
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)
